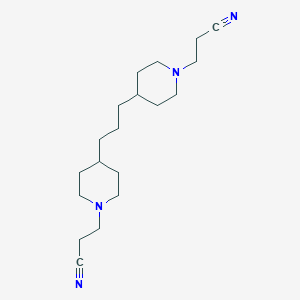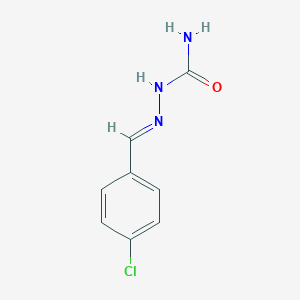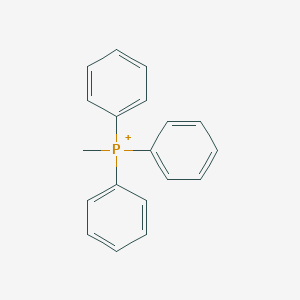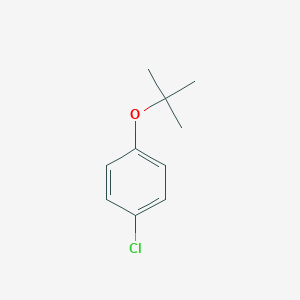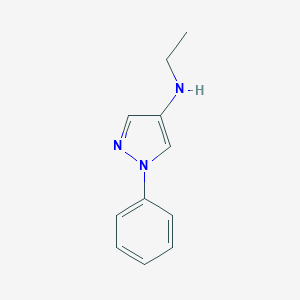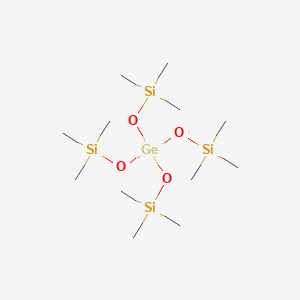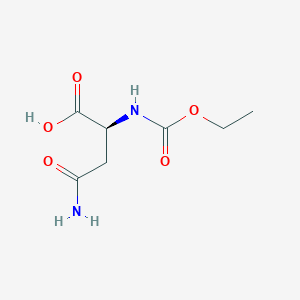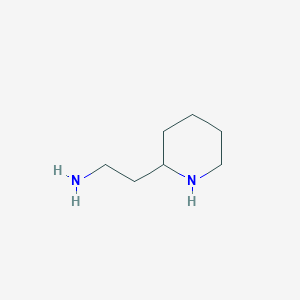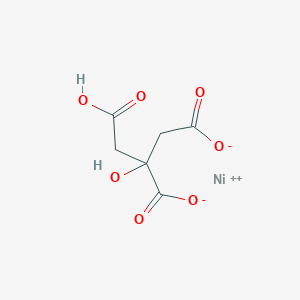
Nickel(2+) hydrogen citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+) hydrogen citrate is a chemical compound with the molecular formula Ni(H2Cit)2. It is a coordination compound that contains nickel ions and citrate ligands. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biological and chemical research.
作用機序
The mechanism of action of nickel(2+) hydrogen citrate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can activate various organic molecules and facilitate their reactions. Additionally, it can also form coordination complexes with other molecules, which can further enhance its catalytic activity.
生化学的および生理学的効果
Nickel(2+) hydrogen citrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity and is generally considered safe for use in laboratory experiments.
実験室実験の利点と制限
One of the primary advantages of using nickel(2+) hydrogen citrate in laboratory experiments is its excellent catalytic activity. Additionally, it is relatively easy to synthesize and purify, making it a convenient choice for many researchers. However, its potential toxicity and limited solubility in water can also be considered as limitations.
将来の方向性
There are several potential future directions for research on nickel(2+) hydrogen citrate. One area of interest is in the development of new and improved synthesis methods that can enhance its catalytic activity and solubility. Additionally, further studies are needed to understand its mechanism of action and potential applications in various fields, such as drug discovery and environmental remediation.
合成法
Nickel(2+) hydrogen citrate can be synthesized using various methods, including chemical precipitation and complexation reactions. One of the most common methods for synthesizing this compound is by reacting nickel acetate with citric acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified using various techniques, such as filtration and recrystallization.
科学的研究の応用
Nickel(2+) hydrogen citrate has been extensively studied for its potential applications in various scientific research fields. One of its primary applications is in the field of catalysis, where it has been shown to exhibit excellent catalytic activity in various organic reactions. Additionally, it has also been used in the synthesis of various metal-organic frameworks (MOFs) and other coordination compounds.
特性
CAS番号 |
18721-51-2 |
|---|---|
製品名 |
Nickel(2+) hydrogen citrate |
分子式 |
C6H6NiO7 |
分子量 |
248.8 g/mol |
IUPAC名 |
2-(carboxymethyl)-2-hydroxybutanedioate;nickel(2+) |
InChI |
InChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
InChIキー |
PVQDBEUVVVTFSY-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |
正規SMILES |
[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |
その他のCAS番号 |
18721-51-2 |
ピクトグラム |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
同義語 |
nickel(2+) hydrogen citrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



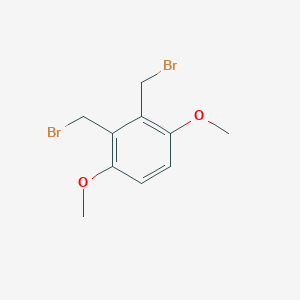
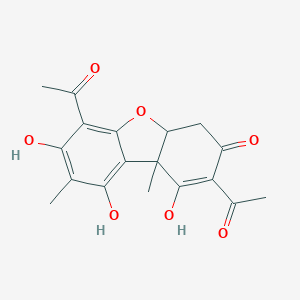
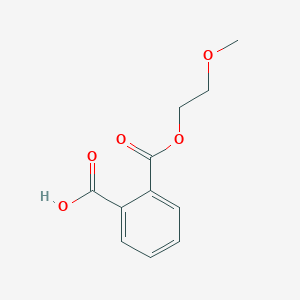

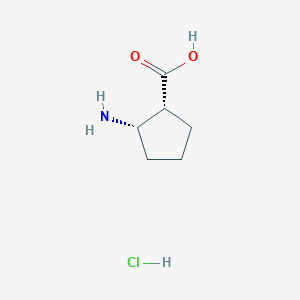
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)
